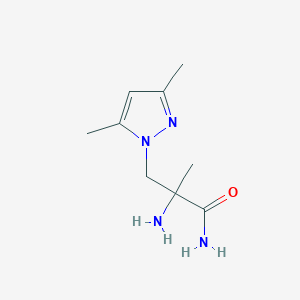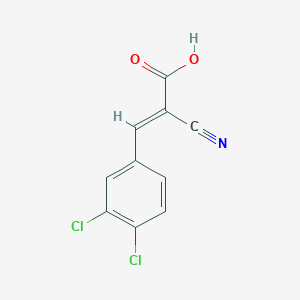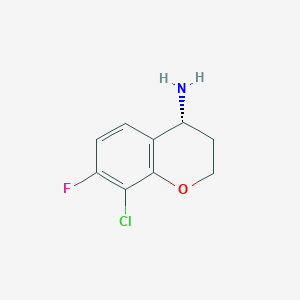
5-(Trifluoromethyl)uridine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:
Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.
Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.
Major Products
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.
科学的研究の応用
5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.
Industry: Potential use in the development of new therapeutic agents.
作用機序
The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.
Trifluorothymidine (TFT): Used in antiviral therapies.
Uniqueness
5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.
特性
分子式 |
C10H14F3N2O15P3 |
|---|---|
分子量 |
552.14 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1 |
InChIキー |
DAJCGGSDTUDPOM-UAKXSSHOSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)

![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)



